

# Spectroscopic Data of Triethylamine: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Triethylamine

Cat. No.: B134856

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This technical guide provides an in-depth overview of the spectroscopic data for **Triethylamine**, a crucial building block in organic synthesis and medicinal chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering a valuable resource for compound identification, purity assessment, and structural elucidation.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For **Triethylamine**, both  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra provide characteristic signals that confirm its unique triphenylmethyl structure.

### $^1\text{H}$ NMR Spectroscopy of Triethylamine

The  $^1\text{H}$  NMR spectrum of **Triethylamine** in deuterated chloroform ( $\text{CDCl}_3$ ) is characterized by signals corresponding to the amine protons and the aromatic protons of the three phenyl rings.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Integration	Assignment
~7.20 - 7.50	Multiplet	15H	Aromatic protons (ortho, meta, para)
~2.15	Singlet	2H	Amine protons ( $-\text{NH}_2$ )

Note: The chemical shift of the amine protons can be variable and may broaden or shift depending on solvent purity, concentration, and temperature.

## <sup>13</sup>C NMR Spectroscopy of **Tritylamine**

The <sup>13</sup>C NMR spectrum in CDCl<sub>3</sub> provides insight into the carbon framework of the **Tritylamine** molecule.

Chemical Shift (δ) ppm	Assignment
~147.5	Quaternary aromatic carbons (C-Ar)
~128.5	Aromatic CH carbons
~128.0	Aromatic CH carbons
~126.5	Aromatic CH carbons
~67.0	Quaternary carbon attached to the amine group (C-NH <sub>2</sub> )

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Tritylamine**, typically acquired as a solid dispersed in a potassium bromide (KBr) pellet, displays characteristic absorption bands for its primary amine and aromatic functionalities.

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3370, 3300	Medium	N-H symmetric and asymmetric stretching (primary amine)
3050 - 3020	Medium to Weak	C-H aromatic stretching
1595	Medium	C=C aromatic ring stretching
1490, 1445	Strong	C=C aromatic ring stretching
~1600	Medium	N-H bending (scissoring)
~840	Strong, Broad	N-H wagging
760, 700	Strong	C-H out-of-plane bending (monosubstituted benzene)

## Experimental Protocols

Detailed methodologies are crucial for the reproducibility of spectroscopic data.

### NMR Spectroscopy Protocol

Sample Preparation:

- Weigh approximately 10-20 mg of solid **Triethylamine**.
- Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).
- Ensure the sample is fully dissolved. If necessary, gently warm the solution or use sonication.
- Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
- Cap the NMR tube securely.

Data Acquisition:

- The NMR spectra are typically acquired on a 300 MHz or 500 MHz spectrometer.
- The instrument is locked onto the deuterium signal of the  $\text{CDCl}_3$  solvent.
- Shimming is performed to optimize the magnetic field homogeneity.
- For  $^1\text{H}$  NMR, standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio.
- For  $^{13}\text{C}$  NMR, a proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal of the carbon atoms. A sufficient number of scans is acquired due to the low natural abundance of  $^{13}\text{C}$ .
- The chemical shifts are referenced to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta = 7.26$  ppm for  $^1\text{H}$  NMR;  $\delta = 77.16$  ppm for  $^{13}\text{C}$  NMR).

## FT-IR Spectroscopy Protocol

### Sample Preparation (KBr Pellet Method):

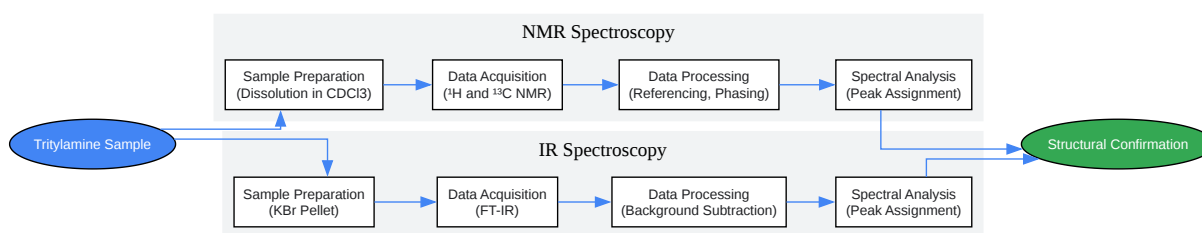
- Thoroughly dry a small amount of spectroscopic grade potassium bromide (KBr) in an oven to remove any moisture.
- In a clean agate mortar and pestle, grind approximately 1-2 mg of solid **Tritylamine** into a fine powder.
- Add approximately 100-200 mg of the dried KBr to the mortar.
- Gently mix and grind the **Tritylamine** and KBr together until a homogeneous, fine powder is obtained.
- Transfer the powder to a pellet press die.
- Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

### Data Acquisition:

- Record a background spectrum of the empty sample compartment.
- Place the KBr pellet containing the sample in the spectrometer's sample holder.
- Acquire the FT-IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- The final spectrum is presented as transmittance or absorbance versus wavenumber.

## Data Acquisition and Analysis Workflow

The general workflow for obtaining and analyzing spectroscopic data is illustrated below.



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General workflow for spectroscopic analysis.

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### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)